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Compound of Interest

Compound Name: Ethyl 4-amino-3-hydroxybenzoate

Cat. No.: B153311

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and predicted nuclear magnetic
resonance (NMR) spectral data for the characterization of Ethyl 4-amino-3-hydroxybenzoate.
Due to the absence of direct experimental NMR data in publicly available literature, the *H and
13C NMR data presented herein are predicted based on the analysis of structurally analogous
compounds. This information is intended to serve as a reference for the identification and
structural elucidation of this compound.

Introduction

Ethyl 4-amino-3-hydroxybenzoate is a substituted aromatic compound with potential
applications in medicinal chemistry and materials science. Its structure incorporates an ethyl
ester, an amino group, and a hydroxyl group on a benzene ring, which can lead to a range of
biological activities and chemical properties. Accurate structural characterization is crucial for
its development and application. NMR spectroscopy is an essential analytical technique for the
unambiguous determination of molecular structures. This application note outlines the
predicted *H and 3C NMR spectral characteristics of Ethyl 4-amino-3-hydroxybenzoate and
provides a standard protocol for its NMR analysis.

Predicted NMR Spectral Data
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The following tables summarize the predicted *H and 3C NMR data for Ethyl 4-amino-3-
hydroxybenzoate. These predictions are derived from the known spectral data of analogous
compounds, including 4-aminosalicylic acid, ethyl 4-aminobenzoate, and general substituent
effects on benzene rings. The numbering of the atoms corresponds to the structure shown in
Figure 1.

Table 1: Predicted *H NMR Spectral Data for Ethyl 4-amino-3-hydroxybenzoate (in DMSO-
de)

. . Coupling
Chemical Shift Lo . .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz

~7.46 d ~2.1 1H H-2
~6.83 dd ~8.3,~2.1 1H H-6
~6.68 d ~8.3 1H H-5
~4.20 q 7.1 2H H-8
~1.26 t 7.1 3H H-9
(broad) S - 2H -NHz
(broad) s - 1H -OH

Table 2: Predicted 3C NMR Spectral Data for Ethyl 4-amino-3-hydroxybenzoate (in DMSO-
de)
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Chemical Shift (8) ppm Assighment
~166.0 C-7
~148.0 C-3
~142.0 C-4
~122.0 C-6
~117.0 C-1
~115.0 C-2
~113.0 C-5
~60.0 C-8
~14.5 C-9

Experimental Protocols

This section details the recommended experimental procedure for acquiring *H and 3C NMR
spectra of Ethyl 4-amino-3-hydroxybenzoate.

1. Sample Preparation

o Weigh approximately 10-20 mg of Ethyl 4-amino-3-hydroxybenzoate for '"H NMR, and 50-
100 mg for 13C NMR, into a clean, dry vial.

e Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-de). Other deuterated
solvents such as methanol-ds4 or acetone-ds may also be suitable depending on the sample's
solubility.

o Gently agitate the vial to ensure the sample is completely dissolved.
e Using a Pasteur pipette with a cotton wool filter, transfer the solution into a 5 mm NMR tube.
e Cap the NMR tube securely.

2. 'H NMR Spectroscopy
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Instrument: A 400 MHz (or higher) NMR spectrometer.

Solvent: DMSO-ds

Temperature: 298 K

Pulse Program: Standard single-pulse sequence.

Acquisition Parameters:

o Spectral Width: -2 to 12 ppm

o Acquisition Time: ~4 seconds

o Relaxation Delay: 1 second

o Number of Scans: 16-32

Processing:

o Apply a Fourier transform to the Free Induction Decay (FID).

o Phase correct the spectrum.

o Calibrate the spectrum by setting the residual DMSO solvent peak to 2.50 ppm.
o Integrate the signals.
. 13C NMR Spectroscopy

Instrument: A 100 MHz (or higher, corresponding to the *H frequency) NMR spectrometer.
Solvent: DMSO-ds

Temperature: 298 K

Pulse Program: Standard proton-decoupled pulse sequence.

Acquisition Parameters:
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[e]

Spectral Width: 0 to 200 ppm

o

Acquisition Time: ~1-2 seconds

[¢]

Relaxation Delay: 2 seconds

[¢]

Number of Scans: 1024 or more, depending on sample concentration.

e Processing:
o Apply a Fourier transform to the FID.
o Phase correct the spectrum.
o Calibrate the spectrum by setting the DMSO-de solvent peak to 39.52 ppm.

Visualizations

The following diagrams illustrate the molecular structure and the experimental workflow for the
NMR analysis of Ethyl 4-amino-3-hydroxybenzoate.

Figure 2: Experimental Workflow for NMR Analysis
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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